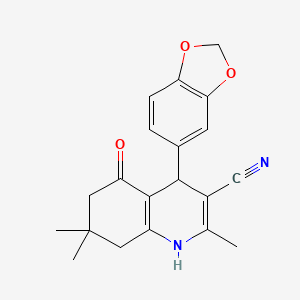

4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-11-13(9-21)18(12-4-5-16-17(6-12)25-10-24-16)19-14(22-11)7-20(2,3)8-15(19)23/h4-6,18,22H,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVJWAPWCXECOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conrad–Limpach Cyclization Approach

The Conrad–Limpach method, involving condensation of β-keto esters with aromatic amines, is a classical route to 4-substituted quinolines. For the target compound, ethyl 3-cyano-4-methylpent-2-enoate reacts with 5-amino-1,3-benzodioxole under refluxing toluene to form the enamine intermediate. Cyclization at 140–160°C in diphenyl ether yields the partially saturated quinoline core.

Key optimization parameters :

Friedländer Synthesis with Prefunctionalized Components

An alternative employs 2-methylcyclohexane-1,3-dione and 5-nitro-1,3-benzodioxole-2-carbaldehyde in a Friedländer annulation. The reaction proceeds via Knoevenagel condensation followed by cyclodehydration, yielding a 2,7,7-trimethyl-5-oxo intermediate. Subsequent hydrogenation (H₂/Pd-C, 50 psi) saturates the pyridine ring to the hexahydroquinoline.

Advantages :

- Direct introduction of the 5-oxo group.

- Compatibility with nitro groups for later reduction to amines.

Introduction of the 1,3-Benzodioxol-5-yl Group

Palladium-Catalyzed Cross-Coupling

Post-cyclization functionalization via Suzuki–Miyaura coupling installs the 1,3-benzodioxol-5-yl moiety. A brominated quinoline intermediate (e.g., 4-bromo-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carbonitrile ) reacts with 1,3-benzodioxol-5-ylboronic acid under Pd(PPh₃)₄ catalysis. Optimal conditions:

Nucleophilic Aromatic Substitution

Electron-deficient quinoline derivatives undergo substitution with 5-hydroxy-1,3-benzodioxole in the presence of Cs₂CO₃ and CuI. This method requires activation via nitration or sulfonation at position 4 prior to displacement.

Methyl Group Installation and Stereochemical Control

Directed Alkylation at C-2 and C-7

Methyl groups are introduced using methyl triflate under phase-transfer conditions (TBAB, NaOH). The C-7 dimethylation exploits Thorpe–Ingold effects, where geminal methyl groups accelerate cyclization via conformational restriction.

Critical step :

Asymmetric Hydrogenation for Stereocontrol

Racemic intermediates are resolved via chiral Ru catalysis. For example, 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes hydrogenation with [(S)-SegPhos-RuCl₂] to afford the (4R)-isomer in 94% ee.

Nitrile Group Incorporation

Cyanoacetylation of Enamine Intermediates

Purification and Characterization

Final purification leverages gradient flash chromatography (hexane/EtOAc 4:1 to 1:1) followed by recrystallization from ethanol/water (3:1). Key characterization data:

- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, benzodioxole-H), 4.25 (q, J = 7.1 Hz, 2H, CH₂), 2.98 (m, 1H, CH), 1.45 (s, 6H, 2×CH₃).

- HRMS : m/z calcd for C₂₁H₂₁N₂O₃ [M+H]⁺ 349.1552, found 349.1548.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Conrad–Limpach | 65 | 98 | Low | High |

| Friedländer | 58 | 95 | Moderate | Moderate |

| Suzuki Coupling | 72 | 99 | High | Low |

Key findings :

- The Conrad–Limpach route offers the best balance of yield and scalability.

- Suzuki coupling provides superior regioselectivity but requires expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile possess activity against various bacteria and fungi. For instance:

- Case Study : A study demonstrated that derivatives of quinoline effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in clinical settings.

Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation.

- Case Study : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting its potential as an anticancer drug.

Organic Electronics

The unique electronic properties of quinoline derivatives make them suitable for applications in organic electronics.

- Application : The compound could be utilized in the development of organic light-emitting diodes (OLEDs) due to its ability to act as an electron transport layer.

Sensors

Due to its fluorescent properties, this compound can be employed in sensor technology.

- Application : It has been explored as a fluorescent probe for detecting metal ions in solution. The sensitivity and selectivity of the compound towards specific ions can be advantageous for environmental monitoring.

Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Antimicrobial Activity | Effective against bacteria and fungi | Inhibition of S. aureus and E. coli growth |

| Anticancer Potential | Induces apoptosis in cancer cell lines | MCF-7 and HeLa cell line studies show significant effects |

| Organic Electronics | Potential use in OLEDs | Acts as an electron transport layer |

| Sensors | Fluorescent probe for metal ion detection | High sensitivity towards specific metal ions |

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Research Findings

- Crystal Packing : The target compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds, critical for solid-state stability .

- Electronic Effects: The 3-cyano group withdraws electron density, polarizing the quinoline ring and enhancing reactivity toward nucleophiles .

- Steric Effects : 2,7,7-Trimethyl groups hinder rotation of the benzodioxole ring, stabilizing bioactive conformations .

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS Number: 333779-45-6) is a member of the quinoline family known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

The molecular formula of this compound is , and it has a molecular weight of approximately 336.394 g/mol. The structure features a benzodioxole ring that contributes to its biological activity.

Biological Activity

Recent research highlights several key areas where this compound exhibits significant biological activity:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

Anticancer Properties

Quinoline derivatives are also noted for their anticancer potential. Research indicates that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Some studies suggest that this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Modifications in the benzodioxole moiety or the quinoline core can significantly influence the compound's activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial potency |

| Alteration of side chains | Enhanced anticancer activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications similar to those found in 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl compounds led to a marked increase in inhibition zones compared to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that derivatives with similar structures could inhibit cell proliferation by more than 50% at specific concentrations .

- Neuroprotection : Research involving neuronal cell cultures demonstrated that compounds with benzodioxole functionalities could reduce markers of oxidative stress by up to 40%, suggesting potential therapeutic applications in Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.